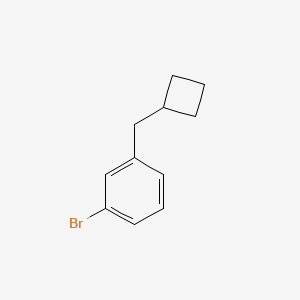

1-Bromo-3-(cyclobutylmethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(cyclobutylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-11-6-2-5-10(8-11)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYJKQODZUNCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 1 Bromo 3 Cyclobutylmethyl Benzene

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edulibretexts.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org The nature of the substituents already present on the ring determines its reactivity towards electrophiles and the orientation of the substitution. openstax.org

Nitration is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). msu.edulibretexts.org For "1-Bromo-3-(cyclobutylmethyl)benzene," nitration is expected to introduce a nitro group onto the benzene ring. The position of this substitution is governed by the directing effects of the existing bromo and cyclobutylmethyl groups.

Sulfonation involves reacting the aromatic compound with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. youtube.comlibretexts.org SO₃ acts as the electrophile. docbrown.infoyoutube.com This reaction is reversible and results in the formation of a sulfonic acid derivative. youtube.comlibretexts.org The sulfonation of "this compound" would yield the corresponding benzenesulfonic acid.

Table 1: Predicted Products of Nitration and Sulfonation

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Bromo-5-(cyclobutylmethyl)-2-nitrobenzene, 2-Bromo-4-(cyclobutylmethyl)-1-nitrobenzene |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ | 2-Bromo-4-(cyclobutylmethyl)benzenesulfonic acid, 4-Bromo-2-(cyclobutylmethyl)benzenesulfonic acid |

Halogenation , such as chlorination and iodination, introduces a halogen atom onto the aromatic ring. Chlorination typically requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to polarize the Cl-Cl bond and generate a stronger electrophile. libretexts.org Aromatic iodination can be achieved using iodine in the presence of an oxidizing agent or a copper salt. libretexts.org

Friedel-Crafts Acylation is a key method for introducing an acyl group (R-C=O) to an aromatic ring. The reaction is carried out by treating the aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. libretexts.orgchemguide.co.uk The electrophile in this case is a resonance-stabilized acylium ion. khanacademy.org The acylation of "this compound" would result in the formation of a ketone.

Table 2: Predicted Products of Halogenation and Acylation

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Chlorination | Cl₂ / FeCl₃ | Cl⁺ (equivalent) | 1-Bromo-2-chloro-5-(cyclobutylmethyl)benzene, 2-Bromo-1-chloro-4-(cyclobutylmethyl)benzene |

| Acylation (e.g., Ethanoylation) | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-(2-Bromo-4-(cyclobutylmethyl)phenyl)ethan-1-one, 1-(4-Bromo-2-(cyclobutylmethyl)phenyl)ethan-1-one |

The regiochemical outcome of electrophilic aromatic substitution on "this compound" is determined by the combined directing effects of the bromo and the cyclobutylmethyl groups.

Bromo Group: The bromine atom is an ortho-, para- directing group. pbworks.comsavitapall.com Although it is deactivating due to its strong electron-withdrawing inductive effect (-I), it possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect stabilizes the carbocation intermediate when the electrophile attacks the ortho and para positions. organicchemistrytutor.com

Cyclobutylmethyl Group: As an alkyl group, the cyclobutylmethyl substituent is an ortho-, para- directing and activating group. openstax.org It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, which stabilizes the arenium ion intermediate formed during the substitution. openstax.orglibretexts.org

In a disubstituted ring like "this compound," the position of the incoming electrophile is directed to the positions that are activated by both groups or most strongly activated by one. The alkyl group is an activator, while the bromo group is a deactivator. Therefore, the activating alkyl group has a more dominant influence on the reaction rate and the direction of substitution. reddit.com

The available positions for substitution are C2, C4, C5, and C6.

Position C2: Ortho to the cyclobutylmethyl group and ortho to the bromo group.

Position C4: Para to the bromo group and ortho to the cyclobutylmethyl group.

Position C5: Meta to both groups.

Position C6: Ortho to the bromo group and para to the cyclobutylmethyl group.

The strongest activation is at positions ortho and para to the cyclobutylmethyl group (C2, C4, and C6). The bromo group also directs to these same positions (C2, C4, C6). Therefore, substitution is strongly favored at these locations, with the meta position (C5) being highly disfavored. Steric hindrance from the bulky cyclobutylmethyl group might slightly disfavor substitution at the adjacent C2 and C4 positions compared to the C6 position.

Table 3: Analysis of Directing Effects for Electrophilic Attack

| Position of Attack | Influence of Cyclobutylmethyl (Activating) | Influence of Bromo (Deactivating) | Overall Effect |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Strongly Favored |

| C4 | Ortho (Activating) | Para (Directing) | Strongly Favored |

| C5 | Meta (Neutral) | Meta (Disfavored) | Strongly Disfavored |

| C6 | Para (Activating) | Ortho (Directing) | Strongly Favored |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism does not apply to most simple aryl halides under normal conditions. pressbooks.pub The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This step is typically the rate-determining step.

Elimination: The leaving group is expelled from the intermediate, and the aromaticity of the ring is restored. libretexts.org

For this mechanism to be favorable, the negative charge of the Meisenheimer complex must be effectively stabilized. masterorganicchemistry.com This stabilization is provided by electron-withdrawing groups (such as -NO₂, -CN, -C=O) at the ortho and/or para positions, which delocalize the negative charge through resonance. pressbooks.publibretexts.org

The reactivity of an aryl halide in SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial for activating the ring towards nucleophilic attack. pressbooks.pubuomustansiriyah.edu.iq These groups stabilize the anionic Meisenheimer intermediate, lowering the activation energy of the reaction. uomustansiriyah.edu.iq

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl groups, deactivate the ring towards nucleophilic substitution. They increase the electron density of the ring, repelling the incoming nucleophile, and destabilize the negatively charged intermediate.

In the case of "this compound," the molecule lacks the necessary strong electron-withdrawing groups in the ortho or para positions. The bromo group is at C1, and the electron-donating cyclobutylmethyl group is at C3 (meta). An incoming nucleophile would find the ring relatively electron-rich, and the potential anionic intermediate would not be sufficiently stabilized. The cyclobutylmethyl group, being an EDG, further deactivates the ring for this type of reaction. Consequently, "this compound" is not expected to undergo SNAr reactions under typical conditions. For substitution to occur, extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would be required. uomustansiriyah.edu.iqmasterorganicchemistry.com

Table 4: Substituent Effects on SNAr Reactivity of Aryl Bromides

| Compound | Substituents | Position of Substituents relative to Br | Expected SNAr Reactivity |

|---|---|---|---|

| 1-Bromo-2,4-dinitrobenzene | Two -NO₂ (Strong EWG) | Ortho and Para | High |

| 1-Bromo-4-nitrobenzene | One -NO₂ (Strong EWG) | Para | Moderate |

| Bromobenzene | None | N/A | Very Low / Inert |

| This compound | One -CH₂-c-C₄H₇ (EDG) | Meta | Very Low / Inert (Deactivated) |

Metal-Mediated Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the aryl bromide functionality serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. berkeley.edulibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov

In a typical Suzuki-Miyaura coupling involving this compound, the aryl bromide would react with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction can be used to introduce a variety of substituents at the 3-position of the cyclobutylmethylbenzene core. For instance, coupling with arylboronic acids would yield biaryl structures, while vinylboronic acids would introduce alkenyl groups. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Nitro-1,1'-biphenyl | High | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataCXium A palladacycle | Substituted anilines | Good to Excellent | nih.gov |

| Aryl Halides | Arylboronic acids | Pd/Pphen | Biaryls | Up to 99% | researchgate.net |

This table presents generalized data for aryl bromides to illustrate the potential of Suzuki-Miyaura coupling.

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl halides with alkenes (olefins) to form substituted alkenes. beilstein-journals.org This reaction is a powerful tool for the construction of carbon-carbon bonds and has found broad application in both academic and industrial settings. beilstein-journals.org

For this compound, a Heck reaction would involve its reaction with an olefin in the presence of a palladium catalyst and a base. The reaction typically proceeds through a cycle of oxidative addition of the aryl bromide to palladium, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. A significant challenge with aryl bromides in Heck reactions can be the competing dehalogenation side reaction. beilstein-journals.org However, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can help to suppress this unwanted pathway. beilstein-journals.org

This methodology allows for the introduction of a vinyl group at the 3-position of the cyclobutylmethylbenzene moiety, which can serve as a handle for further synthetic transformations.

Beyond the Suzuki and Heck reactions, several other palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds from this compound.

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org This reaction is highly efficient for creating C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder, even aqueous, conditions. wikipedia.orgorganic-chemistry.orgnih.gov The reactivity of the aryl halide follows the general trend of I > Br > Cl. wikipedia.org

The Stille coupling employs organotin compounds (organostannanes) as the nucleophilic partner to couple with organic halides. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction is versatile, with few limitations on the nature of the organic groups being coupled. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org Nickel catalysts can also be employed in Stille couplings. nih.gov

The Negishi coupling utilizes organozinc reagents to couple with organic halides. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is known for its high reactivity, yield, and stereoselectivity. thermofisher.com A major advantage of the Negishi coupling is the high functional group tolerance afforded by the use of organozinc reagents, which are generally more reactive than organoboranes but less reactive than organolithium or Grignard reagents. thermofisher.com The organozinc reagents can often be generated in situ. wikipedia.org Both palladium and nickel catalysts are effective for this transformation. wikipedia.orgorganic-chemistry.org

Table 2: Overview of C-C Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst System | Key Features |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds; mild conditions possible. libretexts.orgwikipedia.org |

| Stille | Organostannane | Pd or Ni catalyst | Stable reagents; toxic byproducts. organic-chemistry.orgwikipedia.orgnih.gov |

| Negishi | Organozinc | Pd or Ni catalyst | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgthermofisher.com |

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is crucial for the synthesis of many pharmaceuticals and materials.

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The choice of phosphine (B1218219) ligand for the palladium catalyst is critical for the reaction's success. wikipedia.orgorganic-chemistry.org For this compound, this reaction would allow for the introduction of primary or secondary amines at the 3-position.

The Ullmann condensation is a copper-promoted reaction that can be used to form C-N and C-O bonds. wikipedia.orgmagtech.com.cn The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org For C-O bond formation (Ullmann ether synthesis), an aryl halide is coupled with an alcohol or phenol. wikipedia.org For C-N bond formation (sometimes referred to as the Goldberg reaction), an aryl halide is coupled with an amine. wikipedia.org

Table 3: C-N and C-O Cross-Coupling Reactions

| Reaction | Bond Formed | Coupling Partner | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | C-N | Amine | Pd catalyst with phosphine ligands | Broad scope, mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov |

| Ullmann Condensation | C-O / C-N | Alcohol/Phenol or Amine | Cu catalyst | Often requires higher temperatures. wikipedia.orgmagtech.com.cnorganic-chemistry.org |

Formation of Organometallic Intermediates

The bromine atom of this compound can be readily converted into a nucleophilic carbon center through the formation of organometallic reagents.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 3-(cyclobutylmethyl)phenylmagnesium bromide. byjus.combyjus.comlibretexts.org The formation of the Grignard reagent occurs on the surface of the magnesium metal and is sensitive to the presence of water. libretexts.orgalfredstate.edu

This Grignard reagent is a potent nucleophile and a strong base. The carbon atom attached to the magnesium exhibits carbanionic character and will readily react with a wide range of electrophiles. For example, reaction with carbonyl compounds like aldehydes and ketones will produce secondary and tertiary alcohols, respectively, after an acidic workup. byjus.comlibretexts.org Reaction with carbon dioxide followed by acidification yields a carboxylic acid. libretexts.org Grignard reagents can also react with other electrophiles, including esters, epoxides, and nitriles, making them exceptionally versatile intermediates in organic synthesis. byjus.comyoutube.com

Organolithium Species Generation and Carbolithiation Studies

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for the generation of organolithium reagents. These highly reactive species are pivotal in organic synthesis for forming new carbon-carbon bonds. wikipedia.org The primary method for generating the corresponding aryllithium compound, [3-(cyclobutylmethyl)phenyl]lithium, is through a lithium-halogen exchange reaction. wikipedia.orgmasterorganicchemistry.com This process is typically rapid, often conducted at very low temperatures (e.g., -78 °C to -120 °C) to prevent unwanted side reactions. wikipedia.org Reagents like tert-butyllithium (B1211817) or n-butyllithium are commonly employed for this transformation. wikipedia.org

The general reaction is as follows: C₁₁H₁₃Br + R-Li → C₁₁H₁₃Li + R-Br

Once formed, the [3-(cyclobutylmethyl)phenyl]lithium acts as a potent nucleophile and a strong base. wikipedia.org One of its key applications is in carbolithiation reactions, which involve the addition of the carbon-lithium bond across a carbon-carbon double or triple bond. wikipedia.orgbeilstein-journals.org This reaction creates a new organolithium species that can be subsequently trapped with an electrophile, allowing for the construction of more complex molecules. beilstein-journals.org While the principles of carbolithiation are well-established for various organolithium reagents, specific studies detailing the carbolithiation reactions of [3-(cyclobutylmethyl)phenyl]lithium are not extensively documented in the surveyed literature. However, the reactivity is expected to be analogous to other aryllithium reagents. wikipedia.orgbeilstein-journals.org

Table 1: Reagents for Organolithium Species Generation

| Reagent | Typical Conditions | Purpose |

|---|---|---|

| n-Butyllithium (n-BuLi) | Anhydrous solvent (e.g., THF, diethyl ether), low temperature (-78 °C) | Lithium-halogen exchange |

| sec-Butyllithium (sec-BuLi) | Anhydrous solvent, low temperature (-78 °C) | Lithium-halogen exchange |

Radical Reactions Involving the Bromine Atom or Cyclobutylmethyl Group

The structure of this compound offers two primary sites for radical reactions: the carbon-bromine bond and the benzylic position of the cyclobutylmethyl group.

The benzylic C-H bonds on the carbon atom adjacent to the benzene ring are significantly weaker than other sp³ hybridized C-H bonds. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com Consequently, this position is particularly susceptible to radical halogenation. A common and selective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or light (hν). masterorganicchemistry.comopenstax.orgkhanacademy.org This reaction proceeds via a radical chain mechanism, leading to the selective substitution of a benzylic hydrogen with a bromine atom. masterorganicchemistry.comlibretexts.org For this compound, this would yield 1-Bromo-3-(1-bromocyclobutylmethyl)benzene.

While the C-Br bond can also undergo homolytic cleavage to form a phenyl radical, this is less common under the conditions used for benzylic bromination. Phenyl radicals are generally less stable than benzylic radicals. masterorganicchemistry.com

Functionalization of the Cyclobutylmethyl Side Chain

The cyclobutylmethyl group provides a unique handle for a variety of chemical transformations, distinct from the reactions on the aromatic ring.

The alkyl side chain of an alkylbenzene is susceptible to strong oxidizing agents, provided there is at least one hydrogen atom on the benzylic carbon. openstax.orglibretexts.orgyoutube.com The presence of the aromatic ring activates this benzylic position towards oxidation. libretexts.orgunizin.org When this compound is treated with powerful oxidizing agents like hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the entire alkyl side chain is cleaved and oxidized to a carboxylic acid group. openstax.orglibretexts.orgunizin.org The product of this reaction is 3-Bromobenzoic acid. The cyclobutyl portion of the side chain is completely removed in this process. youtube.com This reaction is a testament to the stability of the benzene ring, which remains inert under these harsh oxidative conditions. openstax.orgunizin.org

Table 2: Conditions for Side-Chain Oxidation

| Reagent(s) | Product | Note |

|---|---|---|

| 1. KMnO₄, H₂O, heat 2. H₃O⁺ | 3-Bromobenzoic acid | The entire alkyl group is oxidized. |

Hydrogenation: The hydrogenation of this compound can target either the aromatic ring or potentially the side chain, depending on the reaction conditions. To reduce the benzene ring, forcing conditions are necessary, such as high pressures of hydrogen gas with a platinum catalyst or a more active catalyst like rhodium on carbon (Rh/C). unizin.org This would convert the aromatic ring into a cyclohexane (B81311) ring, yielding 1-Bromo-3-(cyclobutylmethyl)cyclohexane.

Dehydrogenation: The dehydrogenation of cycloalkanes is a thermodynamically challenging process used to produce hydrogen and aromatic compounds, typically requiring high temperatures (often above 300 °C) and heterogeneous catalysts containing metals like platinum or palladium. nih.gov While specific dehydrogenation studies on the cyclobutylmethyl group of this particular molecule are not widely reported, the general principles suggest that under such conditions, the cyclobutyl ring could potentially undergo dehydrogenation. The stability of the resulting products would heavily influence the reaction pathway.

The four-membered cyclobutyl ring is subject to ring-opening and rearrangement reactions, driven by the release of ring strain.

Ring-Opening: The cyclobutylmethyl radical, which can be formed under radical conditions, is known to undergo a rapid ring-opening reaction. st-andrews.ac.ukrsc.org This process involves the cleavage of a C-C bond within the cyclobutyl ring to form the more stable, acyclic 4-pentenyl radical. Kinetic studies on related cyclobutylmethyl radicals have determined the rate constants for this unimolecular rearrangement over a range of temperatures. st-andrews.ac.uk

Rearrangement: Under cationic conditions, such as in the presence of a superacid, the cyclobutylmethyl carbocation can be generated. This primary carbocation is prone to rearrangement. It readily undergoes a ring expansion to form the more stable secondary cyclopentyl carbocation. stackexchange.com This transformation is driven by both the relief of the inherent strain of the four-membered ring and the formation of a more stable carbocation. stackexchange.com In the context of this compound, reactions that generate a carbocation at the benzylic methylene (B1212753) carbon could initiate this rearrangement, leading to a cyclopentyl group attached to the bromophenyl moiety. Furthermore, in some specialized cases involving multinuclear metal hydrides, even the benzene ring itself can undergo C-C bond cleavage and rearrangement, transforming into species like methylcyclopentenyl. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [3-(cyclobutylmethyl)phenyl]lithium |

| n-Butyllithium |

| sec-Butyllithium |

| tert-Butyllithium |

| 1-Bromo-3-(1-bromocyclobutylmethyl)benzene |

| N-Bromosuccinimide |

| Benzoyl peroxide |

| 3-Bromobenzoic acid |

| Potassium permanganate |

| Chromic acid |

| 1-Bromo-3-(cyclobutylmethyl)cyclohexane |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Bromo-3-(cyclobutylmethyl)benzene. Through the analysis of various NMR experiments, the precise environment of each proton and carbon atom can be ascertained.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the cyclobutylmethyl substituent.

The aromatic region would typically display signals corresponding to the four protons on the benzene (B151609) ring. The substitution pattern (1,3-disubstituted) leads to a complex splitting pattern. The proton at the C2 position is expected to be a singlet or a finely split triplet. The protons at C4 and C6 would likely appear as doublets or multiplets, as would the proton at C5.

The aliphatic region would contain signals for the methylene (B1212753) bridge (-CH₂-) and the cyclobutyl ring protons. The methylene protons, being adjacent to the aromatic ring and the cyclobutyl group, would likely appear as a doublet. The protons on the cyclobutyl ring would exhibit complex multiplets due to their diastereotopic nature and coupling to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.35 | t | 1.8 | 1H | Ar-H2 |

| 7.28 | d | 7.8 | 1H | Ar-H4 |

| 7.12 | t | 7.8 | 1H | Ar-H5 |

| 7.05 | d | 7.8 | 1H | Ar-H6 |

| 2.65 | d | 7.5 | 2H | -CH₂- |

| 2.50 | m | - | 1H | Cyclobutyl-H |

| 2.05 | m | - | 2H | Cyclobutyl-H |

| 1.85 | m | - | 2H | Cyclobutyl-H |

| 1.75 | m | - | 2H | Cyclobutyl-H |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would show six signals in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atom bonded to the bromine (C1) would be significantly downfield due to the halogen's electronegativity. The carbon bearing the cyclobutylmethyl group (C3) would also be shifted downfield. The remaining aromatic carbons would appear at characteristic chemical shifts. In the aliphatic region, signals for the methylene carbon and the carbons of the cyclobutyl ring would be observed.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 142.5 | Ar-C3 |

| 131.5 | Ar-C6 |

| 130.1 | Ar-C5 |

| 129.8 | Ar-C4 |

| 126.5 | Ar-C2 |

| 122.6 | Ar-C1 |

| 42.1 | -CH₂- |

| 35.4 | Cyclobutyl-CH |

| 28.7 | Cyclobutyl-CH₂ |

| 18.5 | Cyclobutyl-CH₂ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent aromatic protons (e.g., H4 with H5, and H5 with H6). In the aliphatic part, correlations between the methylene protons and the methine proton of the cyclobutyl ring would be expected, as well as among the cyclobutyl protons themselves.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum maps direct one-bond correlations between protons and carbons. This allows for the unambiguous assignment of each proton signal to its directly attached carbon atom. For example, the aromatic proton at δ 7.35 ppm would show a correlation to the carbon at δ 126.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (typically 2-3 bonds) correlations between protons and carbons. This technique helps to connect the different fragments of the molecule. Key correlations would include the methylene protons showing a correlation to the aromatic carbons C2, C3, and C4, and the methine proton of the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It can be used to confirm the connectivity and stereochemistry. For this compound, NOESY could show through-space correlations between the methylene protons and the aromatic proton at C2, as well as with the protons on the cyclobutyl ring, confirming the orientation of the substituent.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational dynamics of the cyclobutyl ring. At room temperature, the cyclobutyl ring may be undergoing rapid puckering, leading to averaged signals for its protons. By lowering the temperature, this process could be slowed down on the NMR timescale, potentially resolving individual signals for the axial and equatorial protons of the cyclobutyl ring and allowing for a more detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Elemental Composition |

| [C₁₁H₁₃⁷⁹Br]⁺ | 224.0201 | C₁₁H₁₃⁷⁹Br |

| [C₁₁H₁₃⁸¹Br]⁺ | 226.0180 | C₁₁H₁₃⁸¹Br |

A plausible fragmentation pattern in the mass spectrum would involve the loss of the bromine atom and fragmentation of the cyclobutylmethyl side chain. The base peak might correspond to the tropylium-like ion resulting from the loss of the bromine atom and rearrangement.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Upon electron ionization, the molecule would form a molecular ion ([M]•+). The fragmentation of this ion is expected to proceed through several key pathways. A prominent fragmentation pathway for alkylbenzenes involves benzylic cleavage to form a stable tropylium (B1234903) ion. youtube.com For this compound, cleavage of the bond between the cyclobutyl ring and the methylene group would be highly favorable, leading to the formation of a bromobenzyl cation and a cyclobutylmethyl radical. The subsequent rearrangement of the bromobenzyl cation to a bromotropylium ion would result in a characteristic peak at m/z 169/171, reflecting the isotopic distribution of bromine.

Another expected fragmentation pathway involves the cyclobutane (B1203170) ring itself. Cycloalkanes are known to fragment via the loss of ethylene (B1197577) (C2H4). jove.com Therefore, the molecular ion could undergo ring opening followed by cleavage to eliminate an ethylene molecule, leading to a fragment ion with a lower mass. The presence of the bromine atom provides a distinct isotopic signature (approximately equal intensities for 79Br and 81Br isotopes), which aids in the identification of bromine-containing fragments in the mass spectrum.

Predicted collision cross-section (CCS) values, which provide information about the three-dimensional shape of an ion, can be calculated using computational methods. For the [M+H]+ adduct of this compound, a predicted CCS value offers a theoretical parameter that could be compared with experimental data if it were to be acquired. uni.lu

Table 1: Predicted Fragmentation Data for this compound

| Fragment | Predicted m/z | Fragmentation Pathway |

| [C7H6Br]+ | 169/171 | Benzylic cleavage and rearrangement to bromotropylium ion |

| [C9H9Br]•+ | 196/198 | Loss of ethylene from the cyclobutane ring |

| [C4H7]+ | 55 | Cleavage of the cyclobutylmethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components. spectroscopyonline.compressbooks.pub

The benzene ring gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm-1. libretexts.orgpressbooks.pub The substitution pattern on the benzene ring (meta-disubstituted) influences the out-of-plane C-H bending vibrations, which are expected to appear in the 810-750 cm-1 and 690 ± 10 cm-1 regions. spectroscopyonline.com The C-C stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1600-1450 cm-1 range.

The aliphatic portion of the molecule, the cyclobutylmethyl group, will also produce characteristic signals. The C-H stretching vibrations of the methylene (CH2) and methine (CH) groups in the cyclobutane ring and the methylene bridge are expected in the 2987-2887 cm-1 range. docbrown.infodocbrown.info The deformation or bending vibrations of these CH2 groups will likely appear around 1447 cm-1. docbrown.info The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 750 and 550 cm-1. docbrown.info

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm-1) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2987-2887 | C-H Stretch | Cyclobutylmethyl Group |

| 1600-1450 | C-C Stretch | Aromatic Ring |

| 1447 | C-H Bend | CH2 (Cyclobutane) |

| 810-750 | C-H Out-of-Plane Bend | meta-Disubstituted Benzene |

| 690 ± 10 | Ring Bend | meta-Disubstituted Benzene |

| 750-550 | C-Br Stretch | Bromoalkane |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by vibrational modes of both the benzene ring and the cyclobutane moiety. ifo.lviv.uaresearchgate.netnih.gov

The benzene ring exhibits several characteristic Raman active modes. The ring breathing vibration, a symmetric expansion and contraction of the ring, is expected to produce a strong and sharp peak. For substituted benzenes, this peak typically appears around 1000 cm-1. researchgate.net Other prominent bands include the C-C stretching modes in the 1580-1610 cm-1 region.

The cyclobutane ring also has distinct Raman active vibrations. The ring-puckering vibration, a low-frequency mode, is a characteristic feature of four-membered rings. tandfonline.com The CH2 stretching and bending vibrations of the cyclobutane ring will also be present in the Raman spectrum, often with different relative intensities compared to the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no experimental crystal structure data for this compound has been reported, insights can be drawn from the crystal structures of other brominated aromatic compounds. semanticscholar.orguni-muenchen.deresearchgate.netiucr.org

Should single crystals of the compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the cyclobutylmethyl group relative to the benzene ring. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. In brominated organic compounds, halogen bonding (a non-covalent interaction where the bromine atom acts as an electrophilic region) can play a significant role in the crystal packing, influencing the melting point and solubility of the compound. uni-muenchen.delifechemicals.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). For enhanced identification, retention indices, which are less dependent on instrumental parameters, can be calculated by running a series of n-alkane standards. phytochemia.comresearchgate.net Different types of GC columns, such as non-polar (e.g., DB-5) and polar (e.g., Solgel-Wax), can be used to achieve different separation selectivities, which is particularly useful for resolving isomers or impurities. phytochemia.com

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern, as discussed in the MS/MS section, can be used to confirm the structure of the compound and to identify any co-eluting impurities. The quantification of aromatic and halogenated hydrocarbons by GC-MS has been well-established. nih.gov

Table 3: Hypothetical Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Detector | Electron Ionization (70 eV) |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, purification, and analysis of a wide range of organic compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. sielc.comsielc.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The coupling of HPLC with mass spectrometry (LC-MS) offers the advantage of providing molecular weight and structural information for the separated components. researchgate.netnih.govcreative-proteomics.comacs.org For LC-MS analysis, the mobile phase composition needs to be compatible with the ionization source of the mass spectrometer. For instance, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are often used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com LC-MS is particularly useful for identifying and characterizing impurities that may be present in the sample.

Table 4: Hypothetical High-Performance Liquid Chromatography Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |

Chiral Chromatography for Enantiomeric Separation

The enantiomeric separation of chiral compounds is a critical analytical challenge, particularly in the pharmaceutical and fine chemical industries, where the physiological and chemical activities of enantiomers can differ significantly. For a molecule such as this compound, which possesses a chiral center at the point of attachment of the cyclobutyl group to the benzene ring, the separation of its (R)- and (S)-enantiomers is essential for stereospecific synthesis and characterization. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. nih.govphenomenex.com

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net The differing stabilities of these diastereomeric complexes lead to different retention times for each enantiomer, enabling their separation. khanacademy.org The choice of the appropriate CSP and mobile phase system is paramount for achieving successful enantiomeric resolution. csfarmacie.cz

Given the structural features of this compound—a brominated aromatic ring and a cycloalkyl substituent—polysaccharide-based CSPs are a logical first choice for method development. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. eijppr.comsigmaaldrich.com

A systematic screening of different polysaccharide-based columns under various mobile phase conditions would be the standard approach to developing a separation method for the enantiomers of this compound. Both normal-phase and reversed-phase chromatography modes would be explored.

In normal-phase mode, a mobile phase consisting of a non-polar solvent such as hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) or ethanol, is typically employed. researchgate.net The concentration of the polar modifier is a critical parameter that is optimized to achieve the best balance between resolution and analysis time. For compounds containing basic or acidic functionalities, small amounts of additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) can be introduced to the mobile phase to improve peak shape and selectivity.

In reversed-phase mode, the mobile phase is typically a mixture of water and an organic modifier such as acetonitrile or methanol. csfarmacie.cz This mode can be advantageous due to its compatibility with mass spectrometry (MS) detection and the use of less hazardous solvents.

The following data tables outline hypothetical, yet scientifically grounded, starting conditions for the chiral HPLC separation of this compound enantiomers based on common practices for structurally analogous compounds.

Table 1: Proposed Normal-Phase HPLC Conditions for Chiral Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-chloro-3-methylphenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Heptane / Ethanol (85:15, v/v) | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 30 °C | 20 °C |

| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |

Table 2: Proposed Reversed-Phase HPLC Conditions for Chiral Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | Cyclodextrin-based (e.g., β-cyclodextrin) |

| Column Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm | 100 x 2.1 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (60:40, v/v) | Methanol / Water (70:30, v/v) | Acetonitrile / 10 mM Ammonium Acetate (50:50, v/v) |

| Flow Rate | 0.5 mL/min | 0.4 mL/min | 0.3 mL/min |

| Temperature | 35 °C | 40 °C | 30 °C |

| Detection | UV at 254 nm | UV at 220 nm | MS/MS |

The selection of the optimal conditions would be determined by experimental results, focusing on achieving a resolution factor (Rs) greater than 1.5, which indicates baseline separation of the two enantiomeric peaks. Further optimization would involve fine-tuning the mobile phase composition, flow rate, and column temperature.

Computational and Theoretical Studies of 1 Bromo 3 Cyclobutylmethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. For 1-Bromo-3-(cyclobutylmethyl)benzene, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining reliable results. These calculations would yield key energetic and structural parameters. For instance, a study on a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, utilized DFT to complement experimental findings. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for this compound

| Parameter | Predicted Value |

| Total Energy | Value dependent on level of theory |

| Dipole Moment | Value in Debye |

| Key Bond Lengths (C-Br, C-C) | Values in Angstroms (Å) |

| Key Bond Angles | Values in Degrees (°) |

| Dihedral Angles | Values in Degrees (°) |

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of theory for probing electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while more computationally intensive, can offer more accurate descriptions of electron correlation.

These calculations can be used to determine properties such as ionization potential, electron affinity, and the distribution of electron density, which are critical for understanding the molecule's reactivity. For example, ab initio calculations have been successfully applied to study the vibrational spectra of other brominated benzene (B151609) derivatives like 1-bromo-4-chlorobenzene. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations are employed to study the motion of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable cyclobutylmethyl group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's movement, researchers can identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations can model how molecules of this compound would interact with each other or with solvent molecules, providing insights into its bulk properties. Similar techniques have been used to study the behavior of benzene under high pressures. bohrium.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For this compound, the chemical shifts for ¹H and ¹³C NMR can be calculated. These predictions are instrumental in assigning peaks in experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies, when scaled appropriately, can be compared with experimental spectra to identify characteristic vibrational modes of the molecule. For instance, the C-Br stretching frequency is a key feature that can be identified. Computational studies on similar molecules, such as 1-bromo-2-chlorobenzene, have demonstrated the accuracy of these predictions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data |

| ¹H NMR | Chemical shifts (ppm) for aromatic, benzylic, and cyclobutyl protons |

| ¹³C NMR | Chemical shifts (ppm) for all unique carbon atoms |

| IR Spectroscopy | Key vibrational frequencies (cm⁻¹) for C-H, C=C, and C-Br stretching and bending modes |

Note: The values in this table are illustrative and represent the type of data obtained from computational predictions.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a powerful means to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

For reactions involving this compound, such as nucleophilic substitution at the benzylic position or reactions involving the aromatic ring, computational modeling can be used to map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, and, most importantly, the transition state.

The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined. Frequency calculations are also performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. This type of analysis provides a detailed, atomistic understanding of the reaction mechanism.

Energy Profile Determination

The determination of a molecule's energy profile is fundamental to understanding its conformational preferences and dynamic behavior. The energy profile of this compound is primarily dictated by the rotational freedom around the single bond connecting the cyclobutylmethyl group to the benzene ring and the puckering of the cyclobutane (B1203170) ring itself.

A comprehensive energy profile analysis for this molecule would be performed using quantum chemical calculations, such as Density Functional Theory (DFT). The process involves systematically rotating the dihedral angle between the benzene ring and the cyclobutylmethyl substituent and, for each rotational step, optimizing the geometry to find the lowest energy conformation. This generates a potential energy surface (PES) that maps the molecule's energy as a function of its geometry.

The key degrees of freedom for this compound are:

Torsion Angle (τ): The angle defining the rotation of the -CH₂-cyclobutyl group relative to the plane of the benzene ring.

The resulting PES would reveal the global minimum energy conformation (the most stable structure) as well as local minima (other relatively stable conformers) and the transition states that represent the energy barriers between them. The benzylic carbon—the one attached to the ring—is more reactive than a typical alkyl carbon because any charge or unpaired electron at this position can be stabilized by resonance with the benzene ring. libretexts.org

Table 1: Illustrative Conformational Energy Analysis of this compound

This table conceptualizes the type of data a full computational analysis would provide. The values are for illustrative purposes to demonstrate the expected outputs of an energy profile determination.

| Conformer | Dihedral Angle (τ) | Puckering State | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | ~90° (Gauche) | Puckered | 0.00 | 75 |

| B (Local Minimum) | 0° (Eclipsed) | Puckered | 1.50 | 10 |

| C (Transition State) | ~60° | Planar | 4.50 | <1 |

| D (Local Minimum) | 180° (Anti) | Puckered | 1.20 | 15 |

Note: Data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

While specific QSAR/QSPR studies on this compound are not documented in widespread literature, the principles can be readily applied to this compound as part of a larger set of substituted benzene derivatives. QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov The fundamental strategy is to find a relationship that can predict the properties of new or untested compounds based on calculated structural features, known as molecular descriptors. nih.gov

For a class of compounds including this compound, a QSAR/QSPR study would involve several steps:

Data Set Selection: Assembling a group of structurally related substituted benzenes with measured experimental data for a specific property (e.g., toxicity, boiling point, receptor binding affinity). nih.gov

Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors would be calculated. These fall into several categories:

Hydrophobic Descriptors: Such as the logarithm of the octanol/water partition coefficient (logP or log Kₒw), which quantifies a molecule's lipophilicity. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)), dipole moment (μ), and electrophilicity index (ω). nih.govnih.govresearchgate.net E(LUMO) is often a critical parameter in models of toxicity for substituted benzenes. nih.govnih.gov

Steric/Topological Descriptors: These relate to the size, shape, and branching of the molecule. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built to find the best correlation between the calculated descriptors and the experimental property. nih.govresearchgate.net

Validation: The model's statistical robustness and predictive power are rigorously tested, often using cross-validation techniques like the leave-one-out method or by using an external test set of compounds. nih.govnih.gov

Studies on substituted benzenes have successfully used descriptors like E(LUMO) and the hydrophobicity parameter log Kₒw to model toxicity to various organisms. nih.gov For instance, a QSAR model for the toxicity of 40 substituted benzenes to the algae Scenedesmus obliquus was developed using these two parameters, yielding a strong correlation. nih.gov

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies of Benzene Derivatives

| Descriptor Class | Descriptor Name | Symbol | Information Encoded |

| Hydrophobic | Octanol-Water Partition Coefficient | logP / log Kₒw | Lipophilicity, ability to cross cell membranes. nih.gov |

| Electronic | Energy of Highest Occupied Molecular Orbital | E(HOMO) | Electron-donating ability; susceptibility to electrophilic attack. nih.gov |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | E(LUMO) | Electron-accepting ability; susceptibility to nucleophilic attack. nih.govnih.gov |

| Electronic | Dipole Moment | μ | Molecular polarity and charge distribution. nih.gov |

| Electronic | Electrophilicity Index | ω | Capacity of a species to accept electronic charge. researchgate.net |

| Topological | Characteristic Root Index | CRI | Encodes information on hydrophobicity, molecular size, and branching. nih.gov |

| Topological | Connectivity Indices (e.g., Valence Path) | χ | Describes molecular branching and connectivity. researchgate.net |

Topological and Graph-Theoretic Analyses

Chemical graph theory is a branch of mathematical chemistry that models molecules as graphs to study their physical and chemical properties. e-tarjome.comwikipedia.org In this framework, atoms are represented as vertices (nodes) and chemical bonds as edges (lines connecting the vertices). e-tarjome.comresearchgate.net This representation, known as a chemical graph, simplifies the molecule into a two-dimensional structure that retains essential information about its connectivity. e-tarjome.com

For this compound, the hydrogen-depleted molecular graph would consist of 11 vertices representing the carbon atoms of the benzene ring and the cyclobutylmethyl group, plus one vertex for the bromine atom. The edges would represent the covalent bonds between these atoms.

From this chemical graph, various topological indices can be calculated. These are numerical values derived from the graph that are invariant to how the graph is drawn or labeled. e-tarjome.com They serve as numerical descriptors of the molecule's topology and are widely used in QSPR and QSAR studies to correlate structure with properties like boiling point, viscosity, and biological activity. researchgate.netgeorgiasouthern.edu

One of the most well-known topological indices is the Wiener index (W) , defined as the sum of the lengths of the shortest paths between all pairs of vertices in the chemical graph. georgiasouthern.edu It is a measure of the graph's compactness; more compact, branched structures tend to have smaller Wiener indices than linear structures with the same number of atoms.

Other topological indices include:

Randić Connectivity Index (χ): Reflects the degree of branching in a molecule.

Balaban J Index: A highly discriminating index based on distances within the graph.

Szeged Index: An extension of the Wiener index, particularly for cyclic graphs.

These indices provide a quantitative way to describe the size, shape, and complexity of this compound, allowing for its comparison with other molecules and for its inclusion in predictive QSPR models. researchgate.net

Table 3: Selected Topological Indices and Their Significance

| Index Name | Symbol | Conceptual Basis |

| Wiener Index | W | Sum of all shortest-path distances between pairs of vertices; reflects molecular compactness and branching. georgiasouthern.edu |

| Randić Connectivity Index | χ | Based on the degrees of adjacent vertices; reflects molecular branching. researchgate.net |

| Balaban J Index | J | Based on distance sums for all vertices; highly discriminating for isomers. |

| Szeged Index | Sz | Related to the Wiener index, considers the number of atoms on either side of an edge. |

Synthesis and Exploration of Derivatives and Analogues of 1 Bromo 3 Cyclobutylmethyl Benzene

Systematic Variation of Aromatic Ring Substituents

The reactivity and electronic properties of the benzene (B151609) ring in 1-Bromo-3-(cyclobutylmethyl)benzene are primarily influenced by the weakly deactivating, ortho-, para-directing bromo group and the weakly activating, ortho-, para-directing cyclobutylmethyl group. latech.edulibretexts.orglibretexts.org The net effect of these two competing groups will dictate the regioselectivity of further electrophilic aromatic substitution reactions.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of additional substituents onto the aromatic ring can significantly alter the molecule's electronic properties and reactivity. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles. latech.edulibretexts.org

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), would be expected to activate the ring towards further electrophilic substitution. The directing effects of the existing bromo and cyclobutylmethyl groups, combined with the new EDG, would determine the position of subsequent functionalization. For instance, the introduction of a hydroxyl group could proceed via nucleophilic aromatic substitution under specific conditions or through a multi-step synthetic route.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like a nitro group (-NO₂) or a cyano group (-CN) would deactivate the ring. latech.edu Nitration, for example, would likely occur at the positions least deactivated by the existing substituents. The strong deactivating nature of these groups would necessitate harsher reaction conditions for any subsequent electrophilic substitutions.

| Substituent Type | Example Group | Expected Effect on Reactivity | Directing Influence |

| Electron-Donating | -OH, -NH₂, -OCH₃ | Activating | Ortho, Para |

| Electron-Withdrawing | -NO₂, -CN, -SO₃H | Deactivating | Meta |

Table 1: Predicted Effects of Electron-Donating and Electron-Withdrawing Groups on the Aromatic Ring of this compound.

Influence of Substituent Position on Reactivity and Electronic Properties

In the case of this compound, the bromo group at position 1 and the cyclobutylmethyl group at position 3 set up a specific substitution pattern. The positions ortho and para to the activating cyclobutylmethyl group (positions 2, 4, and 6) are electronically enriched, while the positions ortho and para to the deactivating bromo group (positions 2, 4, and 6) are also influenced. The meta positions relative to both groups (position 5) would be the least favored for electrophilic attack. The steric bulk of the cyclobutylmethyl group may also play a role, potentially hindering substitution at the adjacent ortho position (position 2). numberanalytics.comyoutube.comnumberanalytics.com

| Position of New Substituent | Relative to Bromo Group | Relative to Cyclobutylmethyl Group | Predicted Influence on Reactivity |

| 2 | Ortho | Ortho | Potentially favored electronically, but may be sterically hindered. |

| 4 | Para | Ortho | Electronically favored. |

| 5 | Meta | Meta | Electronically disfavored. |

| 6 | Ortho | Para | Electronically favored. |

Table 2: Predicted Influence of Substituent Position on the Reactivity of this compound in Electrophilic Aromatic Substitution.

Modifications of the Cyclobutylmethyl Side Chain

The cyclobutylmethyl side chain offers another avenue for structural diversification, allowing for changes in size, shape, and functionality.

Homologation and Branching Studies

Homologation, the process of extending a carbon chain, could be applied to the cyclobutylmethyl group. For instance, reaction of a suitable precursor could lead to a cyclobutyl-ethyl or -propyl side chain. Branching could also be introduced, for example, by creating a cyclobutylisopropyl side chain. These modifications would alter the steric profile of the molecule and could influence its interaction with biological targets or its physical properties in materials. While specific studies on the homologation of the cyclobutylmethyl group are scarce, general methods for side-chain alkylation of alkylbenzenes could potentially be adapted. google.com

Functionalization of the Cyclobutyl Ring

The cyclobutane (B1203170) ring itself can be a site for further chemical modification. The introduction of functional groups directly onto the four-membered ring can be achieved through various synthetic strategies. C-H functionalization reactions, for example, have been explored for the selective introduction of substituents on cyclobutane rings in other molecular contexts. acs.org These methods could potentially be applied to introduce hydroxyl, amino, or other functional groups, leading to a wide array of new derivatives with altered polarity and reactivity. The inherent ring strain of the cyclobutane could also be exploited in ring-opening reactions to generate different carbocyclic or heterocyclic systems. echemi.comstackexchange.comwikipedia.orgchemistrysteps.com

Development of Poly-functionalized "this compound" Systems

There is no available research data on the development of poly-functionalized systems derived from This compound . The introduction of additional functional groups onto the benzene ring of this specific molecule has not been described. General principles of electrophilic aromatic substitution on brominated and alkylated benzene rings could theoretically be applied. For instance, nitration, halogenation, or Friedel-Crafts reactions could potentially introduce further substituents. The directing effects of the existing bromo (ortho-, para-directing) and cyclobutylmethyl (ortho-, para-directing) groups would influence the position of any new substituent. However, without experimental data, any discussion of reaction conditions, yields, and regioselectivity would be purely speculative.

No data tables of research findings for the poly-functionalization of This compound can be provided due to the absence of published studies.

Stereoselective Synthesis of Chiral Analogues

Similarly, the stereoselective synthesis of chiral analogues of This compound is not reported in the scientific literature. Chiral analogues could theoretically be created if a chiral center is introduced, for example, by functionalizing the benzylic position of the cyclobutylmethyl group. Asymmetric synthesis methods could then be employed to control the stereochemistry. However, no such syntheses have been documented for this specific compound. Research on the stereoselective synthesis of other chiral molecules exists, but these findings cannot be directly extrapolated to This compound without experimental validation. nih.govsigmaaldrich.com

Due to the lack of specific research, no data tables detailing research findings on the stereoselective synthesis of chiral analogues of This compound can be generated.

Future Research Directions and Potential Academic Impact

Exploration of Novel Reaction Pathways and Catalytic Systems

The presence of the bromo substituent on the benzene (B151609) ring makes 1-Bromo-3-(cyclobutylmethyl)benzene an ideal candidate for a variety of cross-coupling reactions. Future research could focus on exploring novel catalytic systems to functionalize this molecule. For instance, while palladium-catalyzed reactions are common for aryl bromides, investigating the use of more earth-abundant and cost-effective metals like cobalt could lead to more sustainable synthetic routes. organic-chemistry.orgacs.org Cobalt catalysts have shown promise in the cross-coupling of Grignard reagents with alkyl halides and could be adapted for reactions involving the cyclobutylmethyl moiety. acs.orgacs.org

Furthermore, the development of novel reaction pathways beyond traditional cross-coupling is a promising area. This could include exploring visible-light-mediated photoredox catalysis to forge new carbon-carbon or carbon-heteroatom bonds at the benzylic position or on the aromatic ring under mild conditions. rsc.org The unique steric and electronic properties of the cyclobutylmethyl group could lead to unexpected reactivity and selectivity in such transformations.

A summary of potential cross-coupling reactions for the functionalization of this compound is presented below:

| Coupling Partners | Catalyst System | Potential Products |

| Organoboron Reagents (Suzuki-Miyaura) | Palladium-based catalysts | Aryl- or heteroaryl-substituted derivatives |

| Organozinc Reagents (Negishi) | Palladium or Nickel-based catalysts | Alkyl-, aryl-, or vinyl-substituted derivatives |

| Organotin Reagents (Stille) | Palladium-based catalysts | Diverse substituted aromatic compounds |

| Amines (Buchwald-Hartwig) | Palladium or Copper-based catalysts | N-Aryl amines |

| Alkynes (Sonogashira) | Palladium/Copper co-catalysis | Aryl-substituted alkynes |

| Grignard Reagents | Cobalt or Iron-based catalysts | Alkylated or arylated benzene derivatives |

Investigation of Advanced Materials Science Applications Based on "this compound" Scaffolds

The functionalization of this compound can lead to a diverse library of derivatives with potential applications in materials science. rug.nlrug.nl The rigid cyclobutyl group, when incorporated into larger polymeric or supramolecular structures, could impart unique conformational constraints and packing properties.

Future research could focus on synthesizing liquid crystals, where the anisotropic nature of the substituted benzene core, modified by the bulky cyclobutyl group, could lead to novel mesophases. Additionally, the incorporation of this scaffold into organic light-emitting diode (OLED) materials or organic photovoltaics (OPVs) could be explored. The electronic properties of the aromatic ring can be tuned through functionalization at the bromo position, while the cyclobutylmethyl group can influence the solid-state morphology and intermolecular interactions, which are critical for device performance.

Theoretical Advancement in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in predicting the reactivity and selectivity of this compound in various reactions. rsc.org Theoretical studies could be employed to understand the influence of the cyclobutylmethyl group on the electronic structure of the aromatic ring. For instance, calculations can predict the most likely sites for electrophilic aromatic substitution, providing valuable guidance for synthetic chemists.

Furthermore, DFT can be used to model the transition states of different reaction pathways, helping to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving the chiral center that can be generated on the cyclobutyl ring. This theoretical insight can accelerate the discovery of new reactions and catalysts for this class of compounds.

Development of High-Throughput Synthesis and Characterization Methodologies relevant to the compound type

The exploration of the chemical space around this compound would be greatly accelerated by the development of high-throughput synthesis and characterization techniques. nih.govacs.org Automated parallel synthesis platforms could be employed to rapidly generate a library of derivatives by reacting the parent compound with a diverse set of building blocks in a multi-well plate format.

Coupling these high-throughput synthesis methods with rapid characterization techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would allow for the efficient screening of reaction conditions and the identification of promising new compounds with desired properties. This approach would be particularly valuable for discovering new materials or biologically active molecules based on the this compound scaffold.

Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Aromatic Halides and Alicyclic Systems

Systematic studies on the reactivity of this compound and its derivatives can provide valuable data for understanding fundamental structure-reactivity relationships in organic chemistry. nih.govlibretexts.orgnih.govlibretexts.orglibretexts.org The interplay between the electronic effects of the bromo substituent and the steric and conformational effects of the cyclobutylmethyl group can be quantitatively assessed.

By comparing the reaction rates and product distributions of this compound with other substituted bromobenzenes, researchers can gain deeper insights into how bulky and strained alicyclic groups influence the reactivity of aromatic rings in various transformations, including electrophilic and nucleophilic aromatic substitutions, as well as transition metal-catalyzed cross-coupling reactions. msu.edu This fundamental knowledge is crucial for the rational design of new synthetic methodologies and functional molecules.

Q & A

Q. Advanced Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclobutylmethyl group and aromatic protons. The deshielded bromine-adjacent carbon (~125–130 ppm in ¹³C NMR) is diagnostic .

- X-ray Crystallography : Resolve crystal structures to confirm spatial orientation of the cyclobutylmethyl substituent and bromine atom .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₃Br) with <2 ppm mass error .

How does the cyclobutylmethyl group influence the reactivity of this compound in cross-coupling reactions?

Q. Mechanistic Insights :

- Steric Hindrance : The bulky cyclobutylmethyl group slows oxidative addition in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to improve efficiency .

- Electronic Effects : Electron-donating cyclobutylmethyl groups enhance nucleophilic aromatic substitution (SNAr) at the brominated position. Optimize with polar aprotic solvents (e.g., DMF) and K₂CO₃ as a base .

What strategies mitigate thermal decomposition of this compound during prolonged storage?

Q. Stability Analysis :

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent radical-mediated degradation. Avoid exposure to light, which accelerates C-Br bond cleavage .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1 wt% to inhibit autoxidation .

- Purity Assessment : Monitor degradation via periodic TLC or GC-MS; repurify using column chromatography (silica gel, hexane/EtOAc) if decomposition exceeds 5% .